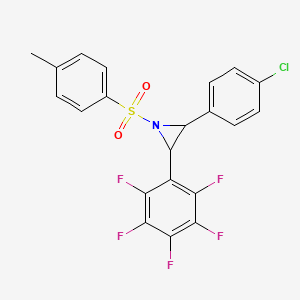
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a perfluorophenyl group, and a tosylaziridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the reaction of 4-chlorophenyl and perfluorophenyl precursors with tosylaziridine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and enhances the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine at ambient temperature.
Major Products Formed
Oxidation: Formation of chlorophenyl and perfluorophenyl oxides.
Reduction: Formation of reduced aziridine derivatives.
Substitution: Formation of substituted aziridine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its interaction with specific molecular targets and pathways. The compound’s aziridine moiety is known to react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-aziridine: Lacks the tosyl group, resulting in different reactivity and applications.
2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-tosylaziridine: Contains a trifluoromethyl group instead of a perfluorophenyl group, leading to variations in chemical properties and biological activity.
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-mesylaziridine:
Uniqueness
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of both chlorophenyl and perfluorophenyl groups, which impart distinct chemical and physical properties. The tosyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Eigenschaften
CAS-Nummer |
861437-16-3 |
|---|---|
Molekularformel |
C21H13ClF5NO2S |
Molekulargewicht |
473.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C21H13ClF5NO2S/c1-10-2-8-13(9-3-10)31(29,30)28-20(11-4-6-12(22)7-5-11)21(28)14-15(23)17(25)19(27)18(26)16(14)24/h2-9,20-21H,1H3 |
InChI-Schlüssel |
NQTNBECHNRLMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




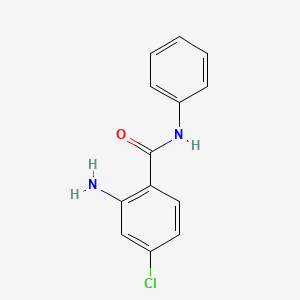
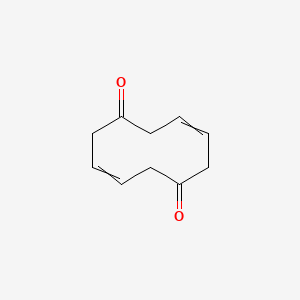
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
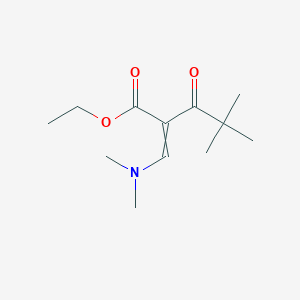
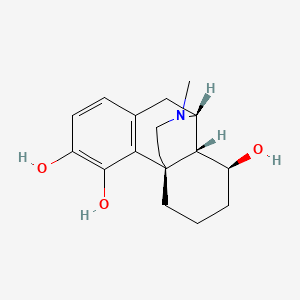
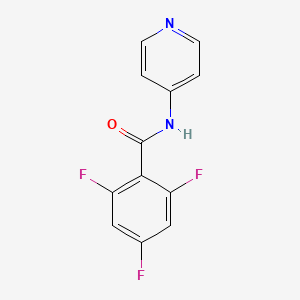
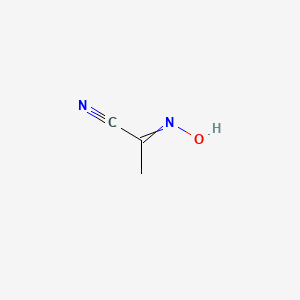
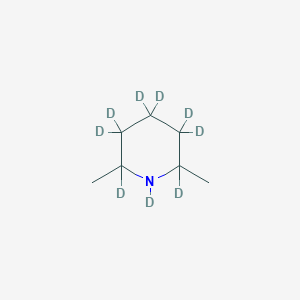

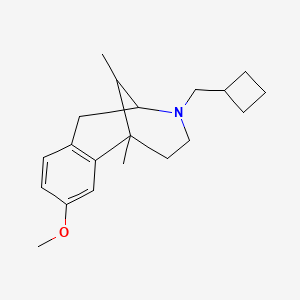
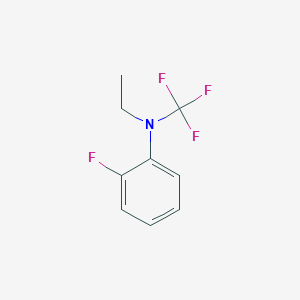
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
